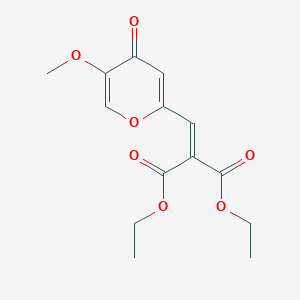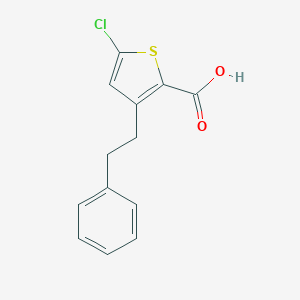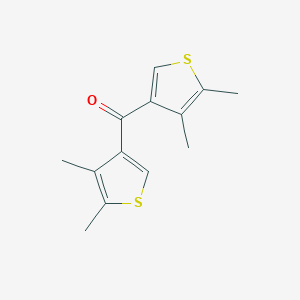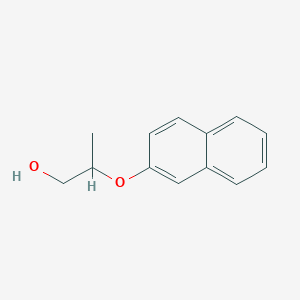
AI-942/8012859
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
AI-942/8012859 is a useful research compound. Its molecular formula is C14H16O7 and its molecular weight is 296.27g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Preparation Methods
Synthetic Routes and Reaction Conditions
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general principles of large-scale organic synthesis apply. This includes the use of continuous flow reactors, optimized reaction conditions, and efficient purification techniques to ensure high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The methoxy group can be oxidized to form a hydroxyl group or further to a carbonyl group.
Reduction: The carbonyl groups in the pyranone ring can be reduced to hydroxyl groups.
Substitution: The methoxy group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Common reducing agents include sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl or carbonyl derivative, while reduction of the carbonyl groups can produce diols.
Scientific Research Applications
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have potential biological activity, making it a candidate for drug development.
Medicine: Research into its derivatives may lead to the discovery of new therapeutic agents.
Industry: It can be used in the production of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
Diethyl malonate: A simpler ester of malonic acid, used in similar synthetic applications.
Ethyl acetoacetate: Another ester used in organic synthesis, with a similar reactivity profile.
Methyl 2-[(5-methoxy-4-oxopyran-2-yl)methylidene]propanedioate: A closely related compound with a methyl ester group instead of an ethyl ester.
Uniqueness
Properties
Molecular Formula |
C14H16O7 |
|---|---|
Molecular Weight |
296.27g/mol |
IUPAC Name |
diethyl 2-[(5-methoxy-4-oxopyran-2-yl)methylidene]propanedioate |
InChI |
InChI=1S/C14H16O7/c1-4-19-13(16)10(14(17)20-5-2)6-9-7-11(15)12(18-3)8-21-9/h6-8H,4-5H2,1-3H3 |
InChI Key |
YLNOGMQGRHLDPV-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C(=O)OCC |
Canonical SMILES |
CCOC(=O)C(=CC1=CC(=O)C(=CO1)OC)C(=O)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![4-[2-(4-Chlorophenyl)vinyl]-2-methylthiophene](/img/structure/B428825.png)
![3,4,10,11-Tetramethyl-5,9-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),3,10-tetraen-7-one](/img/structure/B428828.png)
![2-chloro-9,10-dihydro-4H-benzo[4,5]cyclohepta[1,2-b]thiophene](/img/structure/B428830.png)
![1-[5-(4-Methoxyphenyl)-2-thienyl]-1-ethanone](/img/structure/B428831.png)

![Ethyl 4-amino-5-[2-(2-thienyl)vinyl]-2-thiophenecarboxylate](/img/structure/B428834.png)

![dimethyl 2-(acetylamino)-2-[(5-hydroxy-4-oxo-4H-pyran-2-yl)methyl]malonate](/img/structure/B428836.png)
![3a,8b-Dihydrofuro[3,4-b][1]benzofuran-1,1,3,3-tetracarbonitrile](/img/structure/B428837.png)
![Diethyl 2-[(5-methyl-2-thienyl)methylene]malonate](/img/structure/B428840.png)
![1-(5,6-dihydro-4H-cyclopenta[b]thien-2-yl)-1-hexanone](/img/structure/B428841.png)
![4H-benzo[4,5]cyclohepta[1,2-b]thiophene-2-carbaldehyde](/img/structure/B428842.png)
![2-methyl-3-(3-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B428844.png)
